3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSIZSKEMQQNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyrrole rings.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-b]pyridine compounds .
Scientific Research Applications
3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer and other diseases .
Comparison with Similar Compounds
The following sections compare 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with structurally analogous compounds, focusing on substituent positions , biological activity , and synthetic accessibility .
Positional Isomers and Chloro-Substituted Analogues
Key Insights :
- Substituent positioning significantly affects bioactivity. For example, 5-chloro derivatives (e.g., CAS 1203498-99-0) are more commonly associated with acetylcholinesterase (AChE) inhibition, while 3-chloro-5-carboxylic acid derivatives are prioritized for kinase-targeted drug discovery .
- Synthetic yields vary: 3-chloro-5-carboxylic acid derivatives are synthesized in ~95% purity , whereas 5-chloro-3-carboxylic acid analogues (e.g., 10b in ) are obtained in 71% yield .
Heterocyclic Variants with Bioactive Profiles
Key Insights :
- Pyrazolo[3,4-b]pyridine derivatives exhibit potent enzyme inhibition, often surpassing pyrrolo[3,2-b]pyridines in receptor affinity (e.g., A1AR antagonists with <10 nM Ki ).
- Pyrrolo[3,2-b]pyridine-5-carboxylic acid derivatives (e.g., VU6007519) are under investigation for central nervous system (CNS) targets, though specific potency data remain undisclosed .
Biological Activity
3-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C8H5ClN2O2
- CAS Number: 1190312-13-0
The compound features a pyrrole ring fused with a pyridine ring, which is significant for its biological interactions. Its unique structure allows for diverse chemical reactivity and potential pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors: Reaction of pyridine derivatives with halogenated compounds.
- Oxidation: Use of oxidizing agents like hydrogen peroxide to form the desired carboxylic acid functionality.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways related to cell proliferation and differentiation, particularly in cancer biology. By inhibiting these receptors, the compound may modulate pathways involved in tumor growth and metastasis .
Pharmacological Properties
The compound has shown a range of biological activities:
- Antitumor Activity: Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have been tested for their efficacy against ovarian and breast cancer cells, revealing moderate to significant cytotoxicity .
- Antiviral Properties: Some studies suggest that related compounds can inhibit viral replication, particularly against respiratory syncytial virus (RSV), indicating potential for antiviral drug development .
- Enzyme Inhibition: The compound's structure allows it to interact with various enzymes, making it a candidate for developing enzyme inhibitors that could modulate metabolic pathways in diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Comparison with Similar Compounds
This compound can be compared with other pyrrolo derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Similar structure with different chlorine positioning | Antitumor activity |
| 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Isomeric form | Antiviral activity |
This comparison highlights how subtle changes in the molecular structure can influence biological properties significantly.
Q & A
Q. What are the recommended synthetic routes for preparing 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid?
The synthesis of this compound typically involves multi-step heterocyclic chemistry. A common approach is:
- Step 1 : Start with a pyrrolopyridine scaffold, such as methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1118787-14-6), which can undergo halogenation at the 3-position using POCl₃ or PCl₃ under reflux .
- Step 2 : Hydrolysis of the methyl ester to the carboxylic acid using aqueous NaOH or LiOH at 60–80°C .
- Validation : Confirm the product via LC-MS and ¹H/¹³C NMR, comparing peaks with intermediates like methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (δ 8.2–8.5 ppm for aromatic protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation. The compound may decompose under acidic/basic conditions or prolonged light exposure .
- Storage : Store at –20°C in a sealed container under inert gas (e.g., argon). Stability tests for similar pyrrolopyridine derivatives show no degradation for ≥6 months under these conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Purity >95% is achievable for related compounds like 3-chloro-5H-pyrrolo[2,3-b]pyrazine (97% purity, Aladdin Scientific) .
- Structural Confirmation : ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic peaks: δ 12.1 ppm (broad, COOH), δ 8.3–8.6 ppm (aromatic H), and δ 6.9 ppm (pyrrole H). Compare with methyl ester derivatives in .
Advanced Research Questions
Q. How can reaction yields be optimized during halogenation of the pyrrolopyridine core?
- Mechanistic Insight : Chlorination at the 3-position is sensitive to steric and electronic effects. Use POCl₃ in DMF (Vilsmeier-Haack conditions) at 80–100°C for 12–24 hours. For improved yields:
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Case Study : Discrepancies in ¹³C NMR signals for the carboxylic acid group (δ 165–170 ppm) may arise from tautomerism or solvent effects. Use computational modeling (DFT, B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
- Cross-Validation : Compare with structurally similar compounds, such as 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190313-55-3), where the COOH peak appears at δ 168.2 ppm .
Q. How can computational methods aid in designing derivatives with enhanced biological activity?
- Approach : Perform molecular docking (AutoDock Vina) using the compound as a kinase inhibitor scaffold. Focus on substituents at the 3-chloro and 5-carboxylic acid positions to optimize binding to ATP pockets.
- Validation : Synthesize analogs like 3-iodo or 3-bromo derivatives (e.g., ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, CAS 147503-88-6) and test in enzymatic assays .
Q. What are the key considerations for scaling up synthesis without compromising purity?
- Process Optimization :
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
